molecular formula C2H9N3O2S B8606218 [(2-AMINOETHYL)SULFAMOYL]AMINE

[(2-AMINOETHYL)SULFAMOYL]AMINE

Cat. No.: B8606218
M. Wt: 139.18 g/mol
InChI Key: QULJXYIIPLJIBW-UHFFFAOYSA-N
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Description

[(2-Aminoethyl)sulfamoyl]amine is a bifunctional compound featuring a sulfamoyl group (-SO₂-NH₂) linked to a 2-aminoethyl (-CH₂CH₂NH₂) moiety. This structure confers unique reactivity, enabling applications in coordination chemistry, materials science, and drug delivery.

Properties

Molecular Formula

C2H9N3O2S

Molecular Weight

139.18 g/mol

IUPAC Name

1-amino-2-(sulfamoylamino)ethane

InChI

InChI=1S/C2H9N3O2S/c3-1-2-5-8(4,6)7/h5H,1-3H2,(H2,4,6,7)

InChI Key

QULJXYIIPLJIBW-UHFFFAOYSA-N

Canonical SMILES

C(CNS(=O)(=O)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-AMINOETHYL)SULFAMOYL]AMINE typically involves the reaction of ethylenediamine with a sulfonyl chloride derivative. One common method is the reaction of ethylenediamine with sulfamoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of [(2-AMINOETHYL)SULFAMOYL]AMINE can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions

[(2-AMINOETHYL)SULFAMOYL]AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can react with the sulfonamide group under mild conditions.

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted sulfonamides, depending on the specific reagents and conditions used.

Scientific Research Applications

[(2-AMINOETHYL)SULFAMOYL]AMINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: [(2-AMINOETHYL)SULFAMOYL]AMINE derivatives are investigated for their antimicrobial and anticancer properties.

    Industry: It is used in the production of polymers and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of [(2-AMINOETHYL)SULFAMOYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways and lead to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

[Methyl(propyl)sulfamoyl]amine (CAS 1094790-34-7)
  • Structure: Contains a sulfamoyl group bonded to methyl and propyl substituents instead of 2-aminoethyl.
  • Molecular Weight : 152.22 g/mol.
  • Applications: Primarily used in research as a building block for synthesizing sulfonamide derivatives. Its lack of an aminoethyl group limits its use in coordination chemistry compared to [(2-aminoethyl)sulfamoyl]amine .
Tris(2-aminoethyl)amine (TREN)
  • Structure: Three 2-aminoethyl arms attached to a central nitrogen atom.
  • Molecular Weight : 146.23 g/mol.
  • Applications: Hybrid Materials: Anchored on mesoporous oxides to modify surface properties (e.g., hysteresis behavior in adsorption) . Drug Delivery: Used to functionalize cellulose nanocrystals (CNCs) for coating Fe₃O₄ nanoparticles, enhancing drug-binding capacity (e.g., methotrexate delivery) . Coordination Chemistry: Serves as a tripodal ligand for vanadium and iron complexes, demonstrating strong chelation due to multiple amine groups .
Bis(2-aminoethyl)amine
  • Structure: Two 2-aminoethyl groups attached to a central nitrogen.
  • Applications: Incorporated into geopolymer-epoxy resin hybrids to improve mechanical strength (e.g., compressive strength increased by 30% compared to non-functionalized geopolymers) .

Functional Comparison

Compound Key Functional Groups Reactivity/Applications Advantages Over [(2-Aminoethyl)sulfamoyl]amine Limitations References
[(2-Aminoethyl)sulfamoyl]amine Sulfamoyl, 2-aminoethyl Hypothetical: Drug delivery, catalysis, chelation Dual functionality for targeted binding Limited direct research data -
[Methyl(propyl)sulfamoyl]amine Sulfamoyl, methyl, propyl Research chemicals, intermediate synthesis Simpler synthesis Less versatile in coordination chemistry
Tris(2-aminoethyl)amine Three 2-aminoethyl groups Hybrid materials, drug delivery, metal chelation Strong chelation capacity Bulkier structure may hinder diffusion
Bis(2-aminoethyl)amine Two 2-aminoethyl groups Polymer composites, mechanical reinforcement Cost-effective for large-scale materials Limited functional groups for diversity

Research Findings and Performance Metrics

Coordination Chemistry
  • TREN vs. [(2-Aminoethyl)sulfamoyl]amine: TREN’s three amine groups enable robust metal coordination (e.g., vanadate complexes), whereas the sulfamoyl group in [(2-aminoethyl)sulfamoyl]amine may offer selective binding via hydrogen bonding or electrostatic interactions .
Drug Delivery Systems
  • TREN-Modified CNCs: TREN-functionalized CNCs achieved 85% methotrexate binding efficiency, leveraging cationic amine groups. The sulfamoyl group in [(2-aminoethyl)sulfamoyl]amine could enhance drug solubility or stability via sulfonamide interactions .
Mechanical Properties in Composites
  • Bis(2-aminoethyl)amine in Geopolymers: Increased compressive strength by 30% in epoxy-geopolymer hybrids. The sulfamoyl group’s rigidity might further enhance toughness but requires validation .

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